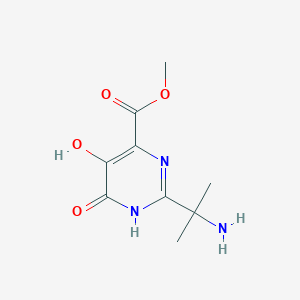

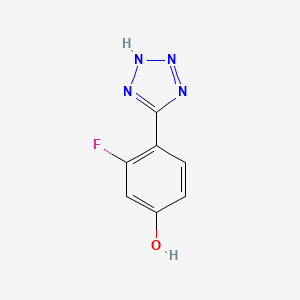

![molecular formula C7H8N4O B1418345 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 41266-64-2](/img/structure/B1418345.png)

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

説明

“5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a chemical compound with the molecular formula C9H9N5 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .Molecular Structure Analysis

The molecular structure of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be analyzed using various techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be complex. For example, thermal retro Diels–Alder (RDA) reaction of certain compounds resulted in the target compounds as single products .Physical And Chemical Properties Analysis

The physical and chemical properties of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” can be determined using various analytical techniques. The average mass of the compound is 219.266 Da .科学的研究の応用

-

- [1,2,4]Triazolo[1,5-a]pyrimidines are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .

- The synthetic strategies used for diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications have been the focus of many studies .

- Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

-

- Methods for obtaining [1,2,4]triazolo[1,5-a]pyridines are summarized in previously published reviews .

- A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .

- For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .

-

- [1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

- The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

-

- 2-(4-{2-[(2R)-2-Cyclopentyl-5-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-4-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl]-ethyl}-2-fluoro-phenyl)-2-methyl-propionitrile, a compound related to “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one”, has been synthesized on a multikilogram scale using a merging Heck coupling reaction .

- This compound is an inhibitor of the hepatitis C viral polymerase (HCVP) enzyme .

-

- The Retro Diels Alder (RDA) reaction has been used for the regioselective synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .

- Thermal RDA reaction of certain compounds resulted in the target compounds as single products .

- This method provides a new pathway for the synthesis of [1,2,4]triazolo[4,3-a]pyrimidinone-5(1H)-ones .

-

- A compound related to “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” has been synthesized on a multikilogram scale using a merging Heck coupling reaction .

- This compound is an inhibitor of the hepatitis C viral polymerase (HCVP) enzyme .

- This indicates potential applications in the development of antiviral drugs .

将来の方向性

The future directions in the research of “5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” and similar compounds could involve their potential use in cancer treatment. For instance, a new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

特性

IUPAC Name |

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-3-5(2)11-6(8-4)9-10-7(11)12/h3H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSPUHDSNMIONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NNC(=O)N12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656511 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

CAS RN |

41266-64-2 | |

| Record name | 5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)

![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)

![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)

![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)

![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)

![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)

![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)